molecular formula C24H21N3O2S B3300375 2-{[5-(4-Methoxyphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide CAS No. 901242-21-5

2-{[5-(4-Methoxyphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide

Cat. No.: B3300375
CAS No.: 901242-21-5
M. Wt: 415.5 g/mol
InChI Key: CWRXQRHMCKEDAM-UHFFFAOYSA-N
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Description

2-{[5-(4-Methoxyphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide is a complex organic compound with a molecular formula of C24H22N4O3S. This compound is notable for its unique structure, which includes an imidazole ring, a methoxyphenyl group, and a phenylacetamide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-Methoxyphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors to form the imidazole ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached to the imidazole ring through a thiolation reaction.

    Formation of the Phenylacetamide Moiety: The final step involves the formation of the phenylacetamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-Methoxyphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazole ring to a dihydroimidazole.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[5-(4-Methoxyphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-(4-Methoxyphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Signal Transduction Pathways: Influencing various intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-Methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-phenylacetamide
  • 2-{[5-(2-bromophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-phenylacetamide
  • N-Isopropyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-phenylacetamide

Uniqueness

2-{[5-(4-Methoxyphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

IUPAC Name

2-[[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c1-29-20-14-12-17(13-15-20)22-24(27-23(26-22)18-8-4-2-5-9-18)30-16-21(28)25-19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRXQRHMCKEDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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